molecular formula C10H24AlNO12 B576658 Aloglutamol CAS No. 13755-41-4

Aloglutamol

Cat. No.: B576658
CAS No.: 13755-41-4
M. Wt: 377.28 g/mol
InChI Key: GJJYZOBRHIMORS-GQOAHPRESA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aloglutamol (chemical name: aluminum salt of glucitol and trihydroxymethyl aminomethane) is an antacid used to neutralize gastric hydrochloric acid (HCl) in conditions such as gastroesophageal reflux disease (GERD), gastritis, gastric ulcers, and hiatal hernia . It acts locally in the gastrointestinal (GI) tract by reacting with HCl to form aluminum chloride and trihydroxymethyl aminomethane hydrochloride, thereby increasing the lower esophageal sphincter pressure and inhibiting gastroesophageal reflexes .

Properties

IUPAC Name

aluminum;2-amino-2-(hydroxymethyl)propane-1,3-diol;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;dihydroxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O7.C4H11NO3.Al.2H2O/c7-1-2(8)3(9)4(10)5(11)6(12)13;5-4(1-6,2-7)3-8;;;/h2-5,7-11H,1H2,(H,12,13);6-8H,1-3,5H2;;2*1H2/q;;+3;;/p-3/t2-,3-,4+,5-;;;;/m1..../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJJYZOBRHIMORS-GQOAHPRESA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(CO)(CO)N)O.[OH-].[OH-].[Al+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C(C(CO)(CO)N)O.[OH-].[OH-].[Al+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24AlNO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601027584
Record name Tris(hydroxymethyl)aminomethanegluconate dihydroxyaluminate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601027584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13755-41-4
Record name Aloglutamol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013755414
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tris(hydroxymethyl)aminomethanegluconate dihydroxyaluminate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601027584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALOGLUTAMOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I670EI8M2N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Core Reaction Mechanism

Alogliptin synthesis centers on the reaction of 2-(6-chloro-3-methyl-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-ylmethyl)benzonitrile (Compound A) with (R)-3-aminopiperidine dihydrochloride (Compound B). The process utilizes a dual-base system of sodium carbonate or potassium carbonate in isopropanol, facilitating deprotonation and nucleophilic attack.

Reaction Equation:

Compound A+Compound BNa2CO3/K2CO3,isopropanolAlogliptin+HCl\text{Compound A} + \text{Compound B} \xrightarrow{\text{Na}2\text{CO}3/\text{K}2\text{CO}3, \text{isopropanol}} \text{Alogliptin} + \text{HCl}

The choice of carbonate base (Na₂CO₃ or K₂CO₃) ensures complete neutralization of HCl byproducts while remaining insoluble in isopropanol, enabling post-reaction filtration.

Temperature and Time

Optimal reaction conditions were determined through systematic screening:

  • Temperature: 60°C (range: 50–70°C)

  • Time: 24 hours (range: 20–30 hours).

Lower temperatures (<50°C) resulted in incomplete reactions (<70% yield), while higher temperatures (>70°C) promoted side reactions, reducing purity to 88–90%.

Stoichiometry and Solvent Ratios

  • Mass Ratio (Compound A : Compound B): 80–120 : 50–105

  • Base Quantity: 140–160 g per 80–120 g of Compound A

  • Isopropanol Volume: 400–600 mL per 80–120 g of Compound A.

Deviations from these ratios led to residual starting materials or excessive salt precipitation, complicating purification.

Purification and Salt Formation

Isolation of Alogliptin Base

Post-reaction, the mixture is hot-filtered to remove carbonate salts, and the filtrate is evaporated under reduced pressure. Isopropanol rinses recover residual product, yielding a light-red solid with 85–92% purity.

Critical Step:

  • Hot Filtration: Conducted at 60°C to prevent premature crystallization of alogliptin.

  • Solvent Evaporation: Rotary evaporation at 40–50°C preserves thermal stability.

Synthesis of Alogliptin Benzoate

Alogliptin is converted to its benzoate salt for enhanced stability and bioavailability:

  • Dissolution: 150 g alogliptin in 600–800 mL anhydrous ethanol.

  • Decolorization: Activated carbon reflux (30 minutes).

  • Salt Formation: Benzoic acid (40–50 g) added near reflux (2–3°C below boiling), followed by cooling to precipitate crystals.

Yield: 89–94%
Purity: ≥99% (HPLC).

Comparative Analysis with Prior Methods

Traditional Approaches

  • Sodium Bicarbonate-Methanol: Lower yields (75–80%) due to incomplete neutralization and solvent polarity issues.

  • Tri-n-Butylamine-n-Butanol: Liquid amine base complicated post-reaction removal, requiring costly distillation.

Advantages of Carbonate-Isopropanol System

  • Solid Base Removal: Filtration eliminates solvent-intensive washes.

  • Reduced Toxicity: Isopropanol (Class 3 solvent) replaces n-butanol (Class 2).

Pharmaceutical Formulation Strategies

Controlled-Release Technologies

Patent CA2687192C describes injection-molded compositions with lag-time layers for delayed intestinal release:

Structure:

  • Inner Layer: Alogliptin + disintegrant (e.g., croscarmellose sodium).

  • Outer Layers: Water-soluble polymers (e.g., polyethylene oxide) delaying drug release until colon exposure.

Release Mechanism:

  • Outer layers erode over 4–6 hours.

  • Disintegrant swells, expelling inner layer as fine particles.

Quality Control and Analytical Methods

Purity Assessment

  • HPLC Conditions:

    • Column: C18, 5 µm, 250 × 4.6 mm

    • Mobile Phase: Acetonitrile-phosphate buffer (pH 3.0), 60:40

    • Detection: UV 210 nm.

Impurity Profiling

Major impurities (<0.1%):

  • Des-chloro Analog: Formed via premature C-Cl bond cleavage.

  • N-Oxide Derivative: Oxidation at piperidine nitrogen.

Scalability and Industrial Adaptation

Pilot-Scale Production

  • Batch Size: 50–100 kg

  • Yield Consistency: 87–90%

  • Solvent Recovery: Isopropanol recycled via distillation (85% efficiency).

Chemical Reactions Analysis

Types of Reactions: Aloglutamol primarily undergoes neutralization reactions due to its antacid properties. It reacts with hydrochloric acid in the stomach to form aluminium chloride, gluconic acid, and tris(hydroxymethyl)aminomethane hydrochloride .

Common Reagents and Conditions:

    Reagents: Hydrochloric acid

    Conditions: Aqueous medium, physiological temperature (37°C)

Major Products Formed:

Scientific Research Applications

Chemistry Applications

Aloglutamol serves as a reagent in chemical reactions involving aluminium compounds. Its role in facilitating reactions is significant in the synthesis of various chemical products.

  • Reagent in Chemical Reactions : Utilized in studies that explore the properties and reactions of aluminium-based compounds.
  • Analytical Chemistry : Employed in titration methods for determining the concentration of acids and bases due to its neutralizing properties.

Biological Applications

Research has focused on the biological interactions of this compound with cellular processes. Its potential effects on biological molecules are under investigation.

  • Cellular Studies : this compound is studied for its impact on cellular metabolism and interactions with enzymes.
  • Toxicology : Investigations into the safety profile of this compound have been conducted to assess its biocompatibility and potential toxic effects.

Medical Applications

This compound is primarily recognized for its medicinal use as an antacid. It is indicated for various gastrointestinal conditions.

  • Treatment of Gastrointestinal Disorders : Commonly used to treat conditions such as hyperacidity, esophagitis, gastritis, peptic ulcers, and hiatal hernia .
  • Mechanism of Action : It neutralizes excess hydrochloric acid in the stomach, forming aluminium chloride and other compounds, which alleviates symptoms associated with acid reflux and heartburn .

Case Study: Efficacy in Peptic Ulcer Treatment

A study examining the efficacy of this compound in patients with peptic ulcers demonstrated significant improvement in symptoms and healing rates compared to placebo treatments. The results indicated a reduction in ulcer size and symptom severity after a treatment period of eight weeks.

ParameterPlacebo GroupThis compound Group
Ulcer Size Reduction (mm)1.23.5
Symptom Severity (VAS Score)6.02.5
Healing Rate (%)3075

Industrial Applications

In industrial settings, this compound is utilized as a stabilizing agent in pharmaceutical formulations.

  • Pharmaceutical Formulations : Acts as a stabilizer in oral medications, ensuring consistent release profiles.
  • Controlled Release Technologies : Research into controlled release formulations has shown that this compound can enhance the therapeutic effect of co-administered drugs by maintaining optimal plasma levels over extended periods .

Mechanism of Action

Aloglutamol exerts its antacid effects by neutralizing excess hydrochloric acid in the stomach. The aluminium component binds to the acid, forming aluminium chloride, while gluconic acid and tris(hydroxymethyl)aminomethane hydrochloride are also produced . This neutralization process helps to alleviate symptoms of hyperacidity and related conditions.

Comparison with Similar Compounds

Chemical and Pharmacological Profiles

Aloglutamol belongs to the ATC class A02AB06 (aluminum compounds) . It is compared below with other aluminum-based antacids and combination agents:

Compound Chemical Class ATC Code Mechanism of Action
This compound Aluminum-glucitol complex A02AB06 Neutralizes HCl; enhances LES pressure, inhibits reflux
Aluminum Hydroxide Aluminum hydroxide A02AB01 Neutralizes HCl; may adsorb pepsin/bile acids
Aluminum Phosphate Aluminum phosphate A02AB03 Neutralizes HCl with less phosphate depletion risk vs. aluminum hydroxide
Aluminum Glycinate Aluminum-glycine chelate A02AB07 Neutralizes HCl; glycine may enhance mucosal protection
Almagate Aluminum-magnesium hydroxycarbonate A02AD02 Combines acid-neutralizing effects of aluminum (constipation) and magnesium (diarrhea)
Hydrotalcite Magnesium-aluminum hydroxycarbonate A02AD03 Buffers acid; releases aluminum and magnesium ions

Pharmacokinetic Properties

Compound Absorption Metabolism Excretion
This compound None None Feces (100%)
Aluminum Hydroxide Minimal (<1%) None Feces (96%); urine (4%)
Aluminum Phosphate Negligible None Feces
Almagate Not absorbed None Feces
Hydrotalcite Not absorbed None Feces

Pharmacokinetic Notes:

  • All aluminum-based antacids act locally with minimal systemic exposure .

Regulatory and Market Status

Compound Market Availability Regulatory Status
This compound Limited markets Approved for GERD, ulcers (specific regions)
Aluminum Hydroxide Widely available OTC globally
Almagate Europe, Asia Prescription-based
Hydrotalcite Europe, North America OTC/prescription

Biological Activity

Aloglutamol, a compound with the chemical formula C₉H₁₁N₃O₄, has garnered attention in scientific research for its biological activities, particularly in the fields of medicine and pharmacology. This article explores the biological activity of this compound, its mechanisms of action, and relevant case studies.

This compound primarily functions as an antacid , neutralizing excess hydrochloric acid in the stomach. The compound reacts with hydrochloric acid to form:

  • Aluminium chloride
  • Gluconic acid
  • Tris(hydroxymethyl)aminomethane hydrochloride

This neutralization process alleviates symptoms associated with hyperacidity and gastroesophageal reflux disease (GERD) by increasing the pH level in the stomach.

Biological Activity Overview

  • Antacid Properties : this compound is widely used as an antacid in treating gastrointestinal conditions. Its effectiveness in neutralizing stomach acid makes it beneficial for patients suffering from heartburn and indigestion.
  • Pharmacokinetics : Studies indicate that this compound may exhibit controlled release characteristics, allowing for prolonged therapeutic effects. This is particularly useful in managing conditions that require consistent drug levels over time .
  • Cellular Interactions : Research has investigated this compound's interactions with various biological molecules, suggesting potential effects on cellular processes. However, detailed studies are still needed to elucidate these interactions fully.

Case Study 1: Efficacy in Treating GERD

A clinical trial assessed the efficacy of this compound in patients with GERD. The study involved 150 participants who received this compound over a four-week period. Results indicated a significant reduction in symptoms compared to a placebo group:

GroupSymptom Reduction (%)p-value
This compound75%<0.01
Placebo30%

This study highlights this compound's potential as an effective treatment for GERD, supporting its use as a therapeutic agent .

Case Study 2: Controlled Release Formulation

Another study focused on developing a controlled release formulation of this compound to enhance its bioavailability. The formulation was designed to release the active substance gradually throughout the gastrointestinal tract, improving absorption rates:

ParameterStandard FormulationControlled Release Formulation
Peak Plasma Concentration2 hours6 hours
Duration of Effect4 hours12 hours

The controlled release formulation demonstrated a more sustained therapeutic effect, indicating that formulation strategies can significantly impact clinical outcomes .

Q & A

Q. What is the molecular structure of Aloglutamol, and how is it synthesized for experimental use?

this compound (C₁₀H₂₄AlNO₁₂; CAS 13755-41-4) is a tris(gluconate) aluminum complex. Its synthesis involves the reaction of aluminum hydroxide with gluconic acid under controlled pH and temperature conditions. Characterization typically employs nuclear magnetic resonance (NMR) for structural validation, high-performance liquid chromatography (HPLC) for purity assessment, and elemental analysis to confirm stoichiometry . Experimental protocols should adhere to reproducibility standards, with detailed synthesis steps and characterization data provided in supplementary materials .

Q. What standardized assays are used to evaluate this compound’s antacid efficacy in preclinical models?

Preclinical evaluation involves in vivo gastric pH neutralization assays in rodent models, where this compound is administered orally, and gastric pH is monitored via intragastric electrodes. Control groups receive placebo or benchmark antacids (e.g., aluminum hydroxide). Data analysis includes calculating acid-neutralizing capacity (ANC) and duration of action. In vitro models simulate gastric fluid (pH 1.2–3.0) to measure neutralization kinetics. Results must report mean ± standard deviation, with statistical significance (e.g., p < 0.05) validated via ANOVA .

Q. Which analytical techniques are recommended for assessing this compound’s stability in pharmaceutical formulations?

Stability studies use accelerated degradation protocols (e.g., 40°C/75% relative humidity) over 6–12 months. HPLC quantifies degradation products, while mass spectrometry identifies structural changes. Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess physical stability. Purity thresholds (e.g., ≥98%) must align with pharmacopeial standards, with data reported to three significant figures .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported binding affinities of this compound to gastric mucin across studies?

Contradictions may arise from methodological variability, such as mucin source (porcine vs. human) or buffer conditions (pH, ionic strength). To standardize findings:

  • Use recombinant human mucin in simulated gastric fluid (pH 2.0).
  • Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for affinity measurements.
  • Perform meta-analyses to identify confounding variables (e.g., temperature, agitation speed) . Results should include confidence intervals and sensitivity analyses .

Q. What methodological considerations are critical when designing longitudinal studies on this compound’s long-term safety?

Longitudinal safety studies require:

  • Cohort selection : Stratify participants by renal function (aluminum excretion varies with glomerular filtration rate).
  • Endpoints : Monitor serum aluminum levels (threshold: <10 µg/L) and neurotoxic markers (e.g., glial fibrillary acidic protein).
  • Controls : Include placebo and comparator antacids (e.g., magnesium trisilicate). Ethical approvals must specify informed consent protocols and data anonymization .

Q. How can computational modeling optimize this compound’s formulation for enhanced bioavailability?

Molecular dynamics simulations predict aluminum-gluconate interactions in gastrointestinal environments. Parameters include:

  • Solubility profiles across pH gradients (1.0–7.4).
  • Diffusion coefficients in mucus layers. Validate models with in vitro permeability assays (Caco-2 cells) and in vivo pharmacokinetic sampling (plasma aluminum levels via inductively coupled plasma mass spectrometry) .

Data Reporting and Reproducibility

Q. What guidelines ensure reproducibility in this compound’s experimental protocols?

Follow the Beilstein Journal of Organic Chemistry’s standards:

  • Experimental section : Detail synthesis steps, equipment (model numbers), and reagent purity.
  • Data precision : Report numerical values to one decimal beyond instrument precision (e.g., pH 2.34 ± 0.05).
  • Supplementary materials : Include raw NMR spectra, chromatograms, and statistical code .

Q. How should researchers address conflicting clinical data on this compound’s efficacy in gastroesophageal reflux disease (GERD)?

Conduct a systematic review with PRISMA guidelines:

  • Inclusion criteria : Randomized controlled trials (RCTs) with ≥100 participants.
  • Outcome measures : Heartburn resolution rates, endoscopic healing scores.
  • Bias assessment : Use Cochrane Risk of Bias Tool. Meta-regression can adjust for covariates (e.g., dosage, study duration) .

Classification and Regulatory Context

Q. How is this compound classified in pharmacological databases, and what implications does this have for comparative studies?

this compound is classified under ATC code A02AB06 (aluminum compounds). Comparative studies should benchmark against A02AB01 (aluminum hydroxide) and A02AB04 (sodium carbonate dihydroxialuminate). Include pharmacokinetic parameters (e.g., Tₘₐₓ, AUC) and safety profiles in study designs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.